molecular formula C13H18N2 B13476923 1-(2-Methylbutyl)-1h-indol-6-amine

1-(2-Methylbutyl)-1h-indol-6-amine

Cat. No.: B13476923
M. Wt: 202.30 g/mol
InChI Key: JYAWSPUVNPKPFV-UHFFFAOYSA-N
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Description

1-(2-Methylbutyl)-1h-indol-6-amine is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a 2-methylbutyl group attached to the nitrogen atom of the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbutyl)-1h-indol-6-amine typically involves the alkylation of indole with 2-methylbutyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through the formation of an indole anion, which then reacts with the alkyl halide to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbutyl)-1h-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-6-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, typically at the 3-position.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nitrating agents like nitric acid (HNO3) and halogenating agents like bromine (Br2).

Major Products:

    Oxidation: Indole-6-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

1-(2-Methylbutyl)-1h-indol-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutyl)-1h-indol-6-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-(2-Methylpropyl)-1h-indol-6-amine
  • 1-(2-Methylpentyl)-1h-indol-6-amine
  • 1-(2-Methylhexyl)-1h-indol-6-amine

Comparison: 1-(2-Methylbutyl)-1h-indol-6-amine is unique due to the specific positioning of the 2-methylbutyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a distinct compound of interest in medicinal chemistry.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(2-methylbutyl)indol-6-amine

InChI

InChI=1S/C13H18N2/c1-3-10(2)9-15-7-6-11-4-5-12(14)8-13(11)15/h4-8,10H,3,9,14H2,1-2H3

InChI Key

JYAWSPUVNPKPFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

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